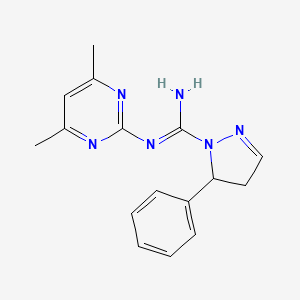
4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide is a sophisticated organic molecule with significant importance in various fields of scientific research Its unique structure combines a sulfonamide group, a thiophene ring, and a benzamide moiety, contributing to its wide range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide typically involves a multi-step reaction sequence, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonamidation, which introduces the sulfonamide group. Next, a thiophene ring is introduced through a cyanation reaction, adding the cyano group to the thiophene ring. The final step involves the amidation of the intermediate product, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This often requires optimization of reaction conditions to maximize yield and minimize costs. Factors such as temperature, solvent choice, and catalysts are carefully controlled. Batch and continuous flow processes are commonly used, with the latter providing advantages in terms of efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reduction can yield amine derivatives from the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and peracids under acidic conditions.
Reduction: : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Halogenating agents like bromine (Br2) or iodine (I2) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Amino derivatives.
Substitution Products: : Halogenated or nucleophilically substituted derivatives.
科学的研究の応用
4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide has numerous scientific research applications, including:
Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: : Investigated for its therapeutic potential, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials due to its unique chemical properties.
作用機序
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with receptor sites. The presence of multiple functional groups allows it to participate in diverse molecular interactions, making it a versatile compound in drug design and development.
類似化合物との比較
Compared to other sulfonamide and thiophene-containing compounds, 4-(4-chlorophenylsulfonamido)-N-(3-cyanothiophen-2-yl)benzamide stands out due to its specific combination of functional groups. This grants it unique properties and reactivity profiles, distinguishing it from related compounds such as:
Sulfanilamide: : A simpler sulfonamide used primarily as an antibiotic.
Thiophene-2-carboxamide: : A thiophene derivative with fewer functional groups.
N-(4-chlorophenyl)sulfonamide: : Lacking the thiophene and cyano groups, limiting its versatility.
These similar compounds lack the multifunctional characteristics and diverse application potential of this compound, highlighting its uniqueness in both research and industrial applications.
Now, what do you think of this detailed article?
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S2/c19-14-3-7-16(8-4-14)27(24,25)22-15-5-1-12(2-6-15)17(23)21-18-13(11-20)9-10-26-18/h1-10,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEMCANBRMSIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)
![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2995608.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)

![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)
![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2995615.png)

![5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2995617.png)
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)

![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)

![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)

